molecular formula C18H18N4O4S B2496936 5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole CAS No. 1251685-86-5

5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole

Cat. No. B2496936
CAS RN: 1251685-86-5
M. Wt: 386.43
InChI Key: ZPUOSGHRVFPIOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(1-((2-Methoxy-5-methylphenyl)sulfonyl)azetidin-3-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole typically involves multiple steps including cyclization, esterification, and condensation reactions. One approach may involve the initial synthesis of a key azetidin-3-yl or oxadiazole core, followed by subsequent modifications such as sulfonylation to introduce the desired functional groups. The precise synthetic route can vary depending on the targeted structure and the functional groups present in the starting materials (Rai et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of related compounds often involves X-ray crystallography, which provides detailed information on the crystal structure, bond lengths, angles, and conformation. For instance, the structure of similar tetrazole derivatives has been elucidated using X-ray crystallography, revealing insights into the planarity of the tetrazole rings and the orientation of substituted phenyl groups (Al-Hourani et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives can include nucleophilic substitution, oxidation, and further cyclization processes, aiming to modify the chemical structure for desired properties or biological activities. The presence of reactive sites such as the sulfonyl and oxadiazole groups facilitates a wide range of chemical transformations (Khalid et al., 2016).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical application and formulation. These properties are influenced by the molecular structure, particularly the arrangement of functional groups and overall molecular geometry. Studies on related compounds provide valuable information on how structural variations can affect physical properties (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are fundamentally important for the application of these compounds in drug design and material science. The sulfonyl and oxadiazole groups, in particular, contribute to the chemical versatility and biological activity of these molecules. For example, oxadiazole derivatives have been studied for their potential as antimicrobial and anticancer agents, highlighting the importance of the chemical properties of these compounds (Wang et al., 2016).

Scientific Research Applications

Antimicrobial and Antitubercular Applications

A novel series of compounds, including oxadiazole derivatives, have been synthesized and evaluated for their antimicrobial and antitubercular activities. These compounds, characterized by various spectroscopic techniques, have shown good to excellent activity against a range of bacterial and fungal strains. For example, certain derivatives demonstrated significant antibacterial activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv. Molecular docking studies further supported these findings by elucidating the potential modes of action against target enzymes or proteins involved in microbial pathogenesis (Shingare et al., 2022).

Anticancer Agents

Research into the anticancer properties of related compounds, particularly those incorporating oxadiazole and azetidinone frameworks, has yielded promising results. Some synthesized derivatives displayed moderate cytotoxicity against breast cancer cell lines, suggesting potential for further investigation as anticancer agents. The structure-activity relationship studies highlight the importance of specific substitutions on the oxadiazole ring for enhancing anticancer activity (Redda & Gangapuram, 2007).

Pharmacological Evaluation

Further pharmacological evaluations of related compounds have shown a range of biological activities. This includes studies on novel sulfamethaxazole-based azo dyes, which, after being tested for various microbial strains, exhibited promising antitubercular activity and potential as anticancer agents against specific cell lines. Such studies underscore the versatility and potential of these compounds in developing new therapeutic agents (Mallikarjuna & Keshavayya, 2020).

properties

IUPAC Name

5-[1-(2-methoxy-5-methylphenyl)sulfonylazetidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-12-3-4-15(25-2)16(9-12)27(23,24)22-10-14(11-22)18-20-17(21-26-18)13-5-7-19-8-6-13/h3-9,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUOSGHRVFPIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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